3-Bromo-5-chlorophenyl chloroformate

Description

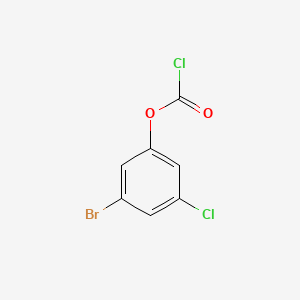

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

(3-bromo-5-chlorophenyl) carbonochloridate |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H |

InChI Key |

GXBJPAGZHLLJFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)OC(=O)Cl |

Origin of Product |

United States |

Contextualization Within Aryl Chloroformate Reagent Chemistry

Aryl chloroformates are a class of organic compounds characterized by an aromatic ring attached to a chloroformate group (-O-C(O)-Cl). wikipedia.org They are generally more stable than their alkyl counterparts but still exhibit significant reactivity, making them versatile reagents in organic synthesis. wikipedia.org

The synthesis of aryl chloroformates, including 3-bromo-5-chlorophenyl chloroformate, is typically achieved through the reaction of the corresponding phenol (B47542) with phosgene (B1210022) (COCl₂) or a phosgene equivalent, such as diphosgene or triphosgene (B27547). google.com In the case of this compound, the precursor is 3-bromo-5-chlorophenol. The reaction is a nucleophilic acyl substitution where the phenolic oxygen attacks the carbonyl carbon of phosgene, leading to the displacement of a chloride ion and the formation of the chloroformate. This process is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

The reactivity of aryl chloroformates is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes them susceptible to attack by a wide range of nucleophiles. Common reactions include:

Reaction with amines: Aryl chloroformates react readily with primary and secondary amines to form carbamates. This reaction is fundamental in the synthesis of pharmaceuticals and agrochemicals, as the carbamate (B1207046) linkage is a common feature in biologically active molecules. wikipedia.org

Reaction with alcohols: In the presence of a base, aryl chloroformates react with alcohols to produce carbonates. wikipedia.org This reaction is particularly relevant in polymer chemistry for the synthesis of polycarbonates. uwb.edu.pl

Reaction with carboxylic acids: The reaction with carboxylic acids yields mixed anhydrides, which are themselves reactive intermediates in organic synthesis. wikipedia.org

The halogen substituents on the phenyl ring of this compound can influence its reactivity through electronic effects and provide sites for further chemical transformations, such as cross-coupling reactions.

Significance As a Core Intermediate in Advanced Synthesis

The primary significance of 3-bromo-5-chlorophenyl chloroformate lies in its role as a core intermediate for the synthesis of more complex molecules. The chloroformate functional group acts as a handle to link the 3-bromo-5-chlorophenyl fragment to other molecular scaffolds. This is particularly valuable in medicinal chemistry and materials science.

In pharmaceutical research, the introduction of halogenated phenyl groups can significantly impact the biological activity of a molecule. Halogen atoms can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. The presence of both a bromine and a chlorine atom offers a unique substitution pattern that can be explored in structure-activity relationship (SAR) studies. For instance, various biologically active compounds containing bromo- and chloro-substituted phenyl rings have been synthesized and investigated for their therapeutic potential. mdpi.commdpi.com The 3-bromo-5-chlorophenyl moiety, once incorporated into a larger molecule via the chloroformate linkage, can be a key component of novel drug candidates.

In the field of materials science, aryl chloroformates are precursors for the synthesis of specialty polymers, most notably polycarbonates. The reaction of a bisphenol with a chloroformate is a common method for polycarbonate production. uwb.edu.pl By using a di-functionalized phenol (B47542) and a chloroformate like this compound in a controlled polymerization, it is possible to synthesize polyesters with specific properties. The halogen atoms can enhance properties such as flame retardancy and refractive index in the resulting polymer. essentialchemicalindustry.orgnih.gov

Applications of 3 Bromo 5 Chlorophenyl Carbonochloridate in Advanced Organic Synthesis

Construction of Functionalized Organic Molecules

The reactivity of the chloroformate group in (3-Bromo-5-chlorophenyl) Carbonochloridate (B8618190) makes it a valuable tool for forging new carbon-heteroatom bonds, a fundamental process in the assembly of complex organic structures.

Synthesis of Complex Aromatic and Heterocyclic Scaffolds

While direct examples of the use of (3-Bromo-5-chlorophenyl) Carbonochloridate in the synthesis of complex aromatic and heterocyclic scaffolds are not extensively documented in publicly available literature, the inherent reactivity of phenyl chloroformates suggests its potential in such transformations. Phenyl chloroformates are known to react with a variety of nucleophiles, a characteristic that can be exploited to build larger, more intricate molecular frameworks. For instance, reaction with amines or other nitrogen-containing heterocycles can lead to the formation of carbamate (B1207046) linkages, integrating the 3-bromo-5-chlorophenyl moiety into a larger system. Similarly, reactions with phenols or other hydroxyl-containing aromatics and heterocycles can form carbonate bonds, thereby constructing complex scaffolds. The bromine and chlorine atoms on the phenyl ring also offer sites for further functionalization through cross-coupling reactions, providing a pathway to elaborate the molecular structure after the initial reaction with the chloroformate.

Incorporation into Polymeric and Material Science Precursors

The bifunctional nature of molecules derived from (3-Bromo-5-chlorophenyl) Carbonochloridate lends itself to applications in polymer and materials science. Phenyl chloroformates, in general, have been utilized in the synthesis of polycarbonates and other polymers. mdpi.com By reacting with diols or other difunctional monomers, (3-Bromo-5-chlorophenyl) Carbonochloridate can be incorporated into polymer chains. The presence of the halogen atoms on the phenyl ring can be used to modify the properties of the resulting polymer, such as its refractive index, thermal stability, or flame retardancy. Furthermore, these halogenated sites can serve as handles for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications.

Utility as a Derivatization Reagent in Organic Transformations

The high reactivity of the chloroformate group makes (3-Bromo-5-chlorophenyl) Carbonochloridate an effective derivatizing agent, enabling the modification of functional groups for protection or to enhance analytical detection.

Introduction of Arylcarbamate and Arylcarbonate Protecting Groups

A significant application of phenyl chloroformates is in the introduction of protecting groups for amines and alcohols. nih.govacs.org (3-Bromo-5-chlorophenyl) Carbonochloridate can react readily with primary and secondary amines to form stable arylcarbamates. This reaction proceeds via nucleophilic substitution at the carbonyl carbon of the chloroformate. rsc.orgrsc.org Similarly, it can react with alcohols and phenols to yield arylcarbonates. The resulting 3-bromo-5-chlorophenoxycarbonyl (Broc) group can serve as a protecting group, masking the reactivity of the amine or hydroxyl functionality during subsequent synthetic steps. The stability of this protecting group can be tuned by the electronic nature of the substituents on the phenyl ring.

Table 1: Reactions for Protecting Group Introduction

| Functional Group | Reagent | Product |

|---|---|---|

| Primary/Secondary Amine | (3-Bromo-5-chlorophenyl) Carbonochloridate | (3-Bromo-5-chlorophenyl) carbamate |

| Alcohol/Phenol (B47542) | (3-Bromo-5-chlorophenyl) Carbonochloridate | (3-Bromo-5-chlorophenyl) carbonate |

Functionalization for Chromatographic Enhancement and Analytical Detection

Chloroformates are widely used as derivatizing agents to improve the analytical characteristics of various compounds, particularly for gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.netnih.govresearchgate.net Derivatization with reagents like (3-Bromo-5-chlorophenyl) Carbonochloridate can increase the volatility and thermal stability of polar analytes containing -OH or -NH groups, making them more amenable to GC analysis. For HPLC, such derivatization can enhance the detectability of the analyte, especially when using UV or mass spectrometric detectors. The presence of bromine and chlorine atoms in the derivatizing agent can provide a distinct mass spectrometric signature, aiding in the identification and quantification of the derivatized analyte. While specific studies on (3-Bromo-5-chlorophenyl) Carbonochloridate for this purpose are not abundant, the general principles of chloroformate derivatization are well-established. nih.govscience.gov

Enabling Synthesis of Intermediates for Advanced Materials and Specialized Chemicals

The unique substitution pattern of (3-Bromo-5-chlorophenyl) Carbonochloridate makes it a valuable precursor for the synthesis of a variety of specialized chemical intermediates. The parent compound, 3-bromo-5-chlorophenol, is recognized as an important intermediate in organic synthesis. google.com The chloroformate derivative provides a reactive handle to incorporate this specific phenyl ring into more complex molecules. These intermediates can find applications in the pharmaceutical, agrochemical, and materials science industries. For example, the 3-bromo-5-chlorophenyl moiety is a structural feature in some biologically active compounds, and this chloroformate could serve as a key building block in their synthesis. Furthermore, the presence of two different halogen atoms (bromine and chlorine) allows for selective functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of substituted aromatic compounds that can be used as intermediates for advanced materials with tailored electronic or optical properties.

Precursors to Pharmaceutical Intermediates and Lead Compounds

While direct, publicly documented instances of 3-Bromo-5-chlorophenyl chloroformate being used in the synthesis of specific, named pharmaceutical intermediates or lead compounds are not extensively reported in readily available scientific literature, its structural motifs are present in molecules of medicinal interest. The 3-bromo-5-chlorophenyl moiety is a key feature in a number of compounds investigated in drug discovery programs. The chloroformate functionality provides a direct route to introduce this moiety, often through the formation of a carbamate or urea (B33335) linkage, which are common functional groups in bioactive molecules.

The synthesis of carbamates from chloroformates and amines is a fundamental transformation in medicinal chemistry. organic-chemistry.orgacs.org This reaction is crucial for linking different molecular fragments and for creating compounds with desired pharmacological properties. For instance, carbamate derivatives are known to exhibit a wide range of biological activities. researchgate.net The general reaction to form a carbamate using a phenyl chloroformate is a well-established synthetic method. niscpr.res.in

Table 1: Potential Pharmaceutical Scaffolds via (3-Bromo-5-chlorophenyl) Carbonochloridate

| Precursor | Reactant | Resulting Functional Group | Potential Therapeutic Area |

|---|---|---|---|

| (3-Bromo-5-chlorophenyl) Carbonochloridate | Primary/Secondary Amine | Carbamate | Kinase Inhibition, GPCR Modulation |

| (3-Bromo-5-chlorophenyl) Carbonochloridate | Aniline Derivatives | Substituted Urea | Anticancer, Anti-inflammatory |

This table is illustrative of the potential applications based on the reactivity of the chloroformate and the prevalence of the resulting functional groups in medicinal chemistry.

The bromo and chloro substituents on the phenyl ring of the carbonochloridate can be exploited in lead optimization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents, enabling the fine-tuning of a compound's structure-activity relationship (SAR). The precursor to the chloroformate, 3-bromo-5-chlorophenol, is recognized as an important organic synthesis intermediate. google.com

Synthesis of Agrochemical Precursors and Fine Chemicals

In the agrochemical sector, carbamates and ureas are well-established classes of herbicides and insecticides. google.comgoogle.com The synthesis of phenyl carbamates for agrochemical use often involves the reaction of a phenol with phosgene (B1210022) to form a chloroformate, which is then reacted with an amine. google.com (3-Bromo-5-chlorophenyl) Carbonochloridate is a pre-activated form of 3-bromo-5-chlorophenol, ready for reaction with an appropriate amine to form a carbamate-based pesticide. The halogen substituents on the phenyl ring can enhance the biological activity and metabolic stability of the resulting agrochemical.

The synthesis of substituted ureas, another important class of herbicides, can be achieved from related anilines. researchgate.netresearchgate.net While not a direct application of the chloroformate, the underlying 3-bromo-5-chloroaniline (B31250) is a closely related chemical building block. americanchemicalsuppliers.com 4-bromo-2-chloroaniline, a similar compound, is a known intermediate in the synthesis of pesticides.

Beyond agrochemicals, (3-Bromo-5-chlorophenyl) Carbonochloridate can be utilized in the synthesis of various fine and specialty chemicals. The reactivity of the chloroformate group allows for its use as a protecting group for amines or for the synthesis of specialized monomers for polymer applications. The halogenated aromatic ring also makes it a precursor for materials with specific properties, such as flame retardants or liquid crystals.

Table 2: Potential Agrochemical and Fine Chemical Applications

| Precursor | Application Area | Resulting Product Class | Key Reaction |

|---|---|---|---|

| (3-Bromo-5-chlorophenyl) Carbonochloridate | Agrochemicals | Carbamate Pesticides | Reaction with primary or secondary amines |

| (3-Bromo-5-chlorophenyl) Carbonochloridate | Fine Chemicals | Specialty Carbamates | Reaction with functionalized amines |

This table outlines potential synthetic routes to agrochemicals and fine chemicals based on the known reactivity of chloroformates.

Spectroscopic and Advanced Analytical Characterization of 3 Bromo 5 Chlorophenyl Carbonochloridate and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups within a molecule. The analysis of (3-Bromo-5-chlorophenyl) carbonochloridate (B8618190) would reveal characteristic vibrational modes for the chloroformate group and the substituted aromatic ring.

FT-IR Spectroscopy: The infrared spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group, typically observed in the region of 1750-1800 cm⁻¹. This high frequency is characteristic of acyl chlorides and chloroformates due to the electron-withdrawing effect of the chlorine atom. Other key absorptions would include the C-O-C asymmetric stretching vibration around 1100-1250 cm⁻¹ and the C-Cl stretch of the chloroformate group, typically found between 650-800 cm⁻¹.

The substituted benzene (B151609) ring gives rise to several distinct vibrations:

Aromatic C-H stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aromatic C=C stretching: A series of bands of variable intensity in the 1400-1600 cm⁻¹ region.

C-H "out-of-plane" bending (oop): Strong absorptions in the 675-900 cm⁻¹ range, which are highly characteristic of the substitution pattern on the benzene ring. libretexts.org For a 1,3,5-trisubstituted ring, specific patterns are expected in this region.

C-Br and C-Cl stretching: Vibrations associated with the carbon-halogen bonds on the ring typically appear at lower frequencies, in the fingerprint region below 1000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations often produce strong Raman signals. While the C=O stretch is also visible, it is typically less intense than in the IR spectrum. The symmetric vibrations and bonds involving heavier atoms (C-Cl, C-Br) can sometimes be more clearly observed in the Raman spectrum. For instance, a Raman spectrum of the precursor 3-Bromo-5-chlorophenol has been documented, providing reference points for the vibrations of the substituted ring system. nih.gov

Table 1: Expected Vibrational Frequencies for (3-Bromo-5-chlorophenyl) Carbonochloridate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Chloroformate C=O | Stretching | 1800 - 1750 | Very Strong |

| Aromatic C=C | In-ring Stretching | 1600 - 1400 | Medium-Variable |

| Chloroformate C-O | Stretching | 1250 - 1100 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 | Strong |

| Chloroformate C-Cl | Stretching | 800 - 650 | Medium |

| Aromatic C-Cl | Stretching | < 1000 | Medium-Strong |

| Aromatic C-Br | Stretching | < 800 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

NMR spectroscopy is the most definitive method for elucidating the precise molecular structure of an organic compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Bromo-5-chlorophenyl) carbonochloridate is expected to be simple, showing signals only in the aromatic region (typically 7.0-8.5 ppm). libretexts.org The three protons on the benzene ring are chemically non-equivalent and would appear as distinct signals.

The proton at C2 (between the bromo and chloro substituents) would likely appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants, J).

The protons at C4 and C6 would each appear as a triplet (or doublet of doublets). The exact chemical shifts are influenced by the electron-withdrawing nature of the bromine, chlorine, and, particularly, the carbonochloridate group, which deshield the aromatic protons, shifting their signals downfield. libretexts.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

The carbonyl carbon of the chloroformate group is highly deshielded and would appear significantly downfield, typically in the range of 145-155 ppm.

The six aromatic carbons would give rise to four distinct signals in the 110-155 ppm range, as the carbons at C3/C5 and C4/C6 are equivalent by symmetry. libretexts.org The carbon attached to the oxygen (C1) would be shifted downfield, while the carbons bonded to the halogens (C3, C5) would also show characteristic shifts.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the position of the carbonochloridate group by showing a correlation from the aromatic protons (e.g., H2, H6) to the carbonyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (3-Bromo-5-chlorophenyl) Carbonochloridate

| Atom | Technique | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 | ¹H NMR | ~7.5 - 7.8 | t (or dd) |

| H4 | ¹H NMR | ~7.3 - 7.6 | t (or dd) |

| H6 | ¹H NMR | ~7.2 - 7.5 | t (or dd) |

| C=O | ¹³C NMR | ~145 - 155 | Singlet |

| C1 (C-O) | ¹³C NMR | ~150 - 155 | Singlet |

| C3 (C-Br) | ¹³C NMR | ~120 - 125 | Singlet |

| C5 (C-Cl) | ¹³C NMR | ~133 - 138 | Singlet |

| C2, C4, C6 | ¹³C NMR | ~120 - 135 | Singlet |

Note: Predicted values are estimates based on substituent effects on benzene. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (EI-MS, ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS): EI is a hard ionization technique that often leads to extensive fragmentation. The mass spectrum of (3-Bromo-5-chlorophenyl) carbonochloridate would show a distinct molecular ion [M]⁺ peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion peak would appear as a characteristic cluster of isotopic peaks. The most intense peak in this cluster would correspond to the species containing ⁷⁹Br, ³⁵Cl, and ³⁵Cl.

Common fragmentation pathways for phenyl chloroformates include:

Loss of a chlorine radical from the chloroformate group to give [M - Cl]⁺.

Loss of the entire chloroformate group as a radical (•COCl) to yield the [M - COCl]⁺ ion, corresponding to the 3-bromo-5-chlorophenoxy cation.

Loss of carbon monoxide from the [M - Cl]⁺ fragment.

Cleavage of the phenyl-oxygen bond.

The fragmentation pattern for phenyl chloroformate itself shows major peaks at m/z 77 (phenyl cation) and 65 (loss of C=O). massbank.eu Similar fragmentation of the substituted ring would be expected.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique typically used for polar, less volatile compounds and is often coupled with liquid chromatography. nih.gov While the neutral chloroformate is not ideal for direct ESI analysis, it can be detected, particularly in the presence of adduct-forming agents. nih.gov More commonly, ESI-MS is used to analyze derivatives, such as carbamates or carbonates, which are more stable and can be readily protonated or deprotonated. For halogenated aromatic compounds, dehalogenation can sometimes be observed in the ESI source, which must be considered during spectral interpretation. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between different combinations of atoms that have the same nominal mass, thus confirming the presence of one bromine and two chlorine atoms in the molecule.

Table 3: Expected Key Ions in the Mass Spectrum of (3-Bromo-5-chlorophenyl) Carbonochloridate (C₇H₃BrCl₂O₂)

| Ion | Formula | Description | Expected m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl) |

| [M]⁺ | [C₇H₃⁷⁹Br³⁵Cl₂O₂]⁺ | Molecular Ion | 268 |

| [M-Cl]⁺ | [C₇H₃⁷⁹Br³⁵ClO₂]⁺ | Loss of chloroformyl chlorine | 233 |

| [M-COCl]⁺ | [C₆H₃⁷⁹Br³⁵ClO]⁺ | Loss of chloroformyl group | 205 |

| [C₆H₃BrCl]⁺ | [C₆H₃⁷⁹Br³⁵Cl]⁺ | Loss of CO₂ from [M-Cl]⁺ | 189 |

Note: The m/z values will be accompanied by a complex isotopic pattern due to Br and Cl isotopes.

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

While (3-Bromo-5-chlorophenyl) carbonochloridate itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives provide invaluable information about molecular geometry and intermolecular interactions in the solid state. Chloroformates are excellent precursors for synthesizing stable, crystalline derivatives such as carbamates (by reaction with amines) or carbonates (by reaction with alcohols).

Single-crystal X-ray diffraction analysis of such a derivative would determine:

Precise Bond Lengths and Angles: Confirming the geometry of the aromatic ring and the carbamate (B1207046)/carbonate linkage.

Molecular Conformation: Revealing the dihedral angles between the plane of the aromatic ring and the plane of the central carbamate or carbonate group. In related structures, these groups are often not coplanar. nih.gov

Intermolecular Interactions: Identifying non-covalent interactions like hydrogen bonds (e.g., N-H···O=C in carbamates), halogen bonds (C-Br···O or C-Cl···O), and π–π stacking interactions, which govern the crystal packing. nih.gov

For example, studies on phenyl N-aryl carbamate derivatives show that molecules are often linked into chains or more complex three-dimensional networks via N-H···O hydrogen bonds and C-H···π interactions. nih.govresearchgate.net Such an analysis would provide definitive, unambiguous structural proof of the connectivity derived from the parent chloroformate.

Chromatographic Techniques for Purity Assessment and Mixture Analysis (GC, HPLC)

Chromatography is the primary method for assessing the purity of (3-Bromo-5-chlorophenyl) carbonochloridate and analyzing reaction mixtures containing it.

Gas Chromatography (GC): Given its likely volatility, GC is an ideal technique for purity assessment. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the main component, as well as any volatile impurities, such as the starting material (3-bromo-5-chlorophenol) or byproducts. The retention time of the compound is characteristic under specific chromatographic conditions (e.g., column type, temperature program). The percentage purity can be calculated from the relative peak areas in the chromatogram, typically using a flame ionization detector (FID) which offers a uniform response for hydrocarbons. Chloroformates are also widely used as derivatizing agents to make polar compounds more volatile for GC analysis. wikipedia.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for analyzing less volatile impurities or for monitoring reactions conducted in solution. Due to the high reactivity of the chloroformate group with common protic HPLC solvents (like water or methanol), analysis must be performed using non-reactive (aprotic) mobile phases, or the compound must be derivatized prior to analysis. chromforum.org A UV detector is highly effective, as the substituted benzene ring possesses a strong chromophore. HPLC can provide quantitative information about the purity of the compound with respect to non-volatile materials. chromforum.org

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of the elements (C, H, O, Br, Cl) in a purified sample. This classical technique is used to validate the empirical formula of a newly synthesized compound. For (3-Bromo-5-chlorophenyl) carbonochloridate, with the molecular formula C₇H₃BrCl₂O₂, the theoretical elemental composition can be calculated.

A highly purified sample is subjected to combustion analysis (for C and H) and other specific methods for halogen and oxygen content. The experimentally determined percentages should match the theoretical values within a narrow margin of error (typically ±0.4%) to confirm the empirical formula and support the compound's identity and purity. This technique is often performed on stable, crystalline derivatives, such as a carbamate, to ensure the sample is pure and free of residual solvents. nih.gov

Table 4: Theoretical Elemental Composition of (3-Bromo-5-chlorophenyl) Carbonochloridate (C₇H₃BrCl₂O₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 31.16 |

| Hydrogen (H) | 1.008 | 3 | 3.024 | 1.12 |

| Bromine (Br) | 79.904 | 1 | 79.904 | 29.61 |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 26.28 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.86 |

| Total | 269.909 | 100.00 |

Computational and Theoretical Investigations of 3 Bromo 5 Chlorophenyl Carbonochloridate

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For (3-Bromo-5-chlorophenyl) Carbonochloridate (B8618190), these calculations can predict bond lengths, bond angles, and dihedral angles, which together define the molecule's geometry. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for this purpose.

The electronic structure of (3-Bromo-5-chlorophenyl) Carbonochloridate can be elucidated by examining the molecular orbitals and the electron density distribution. These calculations can reveal the locations of electron-rich and electron-deficient regions, which are crucial for predicting the molecule's reactivity. The presence of electronegative bromine, chlorine, and oxygen atoms significantly influences the electronic landscape of the molecule.

Table 1: Predicted Geometrical Parameters for (3-Bromo-5-chlorophenyl) Carbonochloridate

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.90 Å |

| C-Cl Bond Length (Aromatic) | 1.74 Å |

| C=O Bond Length | 1.19 Å |

| C-O Bond Length (Ester) | 1.35 Å |

| C-Cl Bond Length (Chloroformate) | 1.77 Å |

| C-C-C Bond Angle (Aromatic Ring) | ~120° |

| O=C-O Bond Angle | ~125° |

Note: The values in this table are hypothetical and representative of typical quantum chemical calculation results for similar compounds.

Density Functional Theory (DFT) Studies for Spectroscopic Data Prediction (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) has become a standard method for the accurate prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnrel.gov By calculating the magnetic shielding tensors of the nuclei in (3-Bromo-5-chlorophenyl) Carbonochloridate, it is possible to predict the ¹³C and ¹H NMR spectra. researchgate.netresearchgate.net These predictions are invaluable for confirming the structure of the compound and assigning the signals in experimentally obtained spectra.

The accuracy of DFT-predicted NMR chemical shifts depends on the choice of the functional and basis set. researchgate.net Commonly used functionals for such predictions include B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p). The predicted chemical shifts are typically reported relative to a standard reference compound, such as tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Bromo-5-chlorophenyl) Carbonochloridate

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | 123.5 |

| C-Cl (Aromatic) | 135.2 |

| C-O | 151.8 |

| C=O | 168.0 |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical DFT calculation outcomes.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to investigate the mechanisms of reactions involving (3-Bromo-5-chlorophenyl) Carbonochloridate. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For (3-Bromo-5-chlorophenyl) Carbonochloridate, a common reaction is its reaction with a nucleophile, leading to the displacement of the chloroformate group. Reaction pathway modeling can help to understand the details of this process, such as whether it proceeds through a stepwise or concerted mechanism.

Table 3: Hypothetical Activation Energies for Nucleophilic Acyl Substitution

| Nucleophile | Predicted Activation Energy (kcal/mol) |

|---|---|

| Methanol | 15.2 |

| Aniline | 12.8 |

Note: These activation energies are hypothetical and serve to illustrate the type of data obtained from reaction pathway modeling.

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. nih.govnih.gov These are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. For (3-Bromo-5-chlorophenyl) Carbonochloridate, the presence of the electron-withdrawing bromo, chloro, and chloroformate groups is expected to lower the energy of the LUMO, making the molecule a good electrophile.

Table 4: Predicted Frontier Orbital Energies for (3-Bromo-5-chlorophenyl) Carbonochloridate

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -8.5 |

| LUMO | -1.2 |

Note: The values in this table are hypothetical and representative of typical results from molecular orbital calculations.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. dntb.gov.uamdpi.com For (3-Bromo-5-chlorophenyl) Carbonochloridate, SRR studies can be used to predict its reactivity in various chemical reactions based on its structural features. Computational descriptors, such as electronic properties (e.g., partial charges, dipole moment) and steric parameters, can be calculated and correlated with experimentally observed reaction rates.

These studies can help in understanding how modifications to the structure of (3-Bromo-5-chlorophenyl) Carbonochloridate, such as changing the position of the bromo and chloro substituents, would affect its reactivity. This information is valuable for the design of new molecules with desired chemical properties.

Table 5: Calculated Molecular Descriptors for SRR Studies

| Descriptor | Predicted Value |

|---|---|

| Dipole Moment | 2.5 D |

| Polarizability | 25.0 ų |

Note: The values in this table are hypothetical and intended to be illustrative of the types of descriptors used in SRR studies.

Emerging Research Avenues and Future Perspectives for 3 Bromo 5 Chlorophenyl Carbonochloridate

Development of Novel Organocatalytic and Metal-Catalyzed Transformations

The distinct reactivity of the three functional groups in (3-Bromo-5-chlorophenyl) carbonochloridate (B8618190)—the highly reactive chloroformate moiety and the two different halogen atoms on the aromatic ring—offers significant opportunities for selective transformations under catalytic conditions. Future research is anticipated to focus on harnessing this differential reactivity through the development of sophisticated organocatalytic and metal-catalyzed methods.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings, are well-established for aryl halides and could be selectively applied to the bromo or chloro substituents of the molecule. nih.gov The development of chemoselective catalysts will be crucial to target one halogen over the other, enabling the stepwise introduction of different functionalities. For instance, a palladium catalyst with specific phosphine (B1218219) ligands might facilitate the coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent transformation. Nickel-catalyzed reductive couplings also present a promising avenue for forming new carbon-carbon bonds, for example, by reacting the aryl halide moieties with alkyl halides. acs.org

Organocatalysis, which avoids the use of often expensive and toxic metals, is another burgeoning field of interest. Chiral organocatalysts could be employed to introduce stereocenters in molecules derived from (3-Bromo-5-chlorophenyl) carbonochloridate, a critical aspect in the synthesis of pharmaceuticals and other biologically active compounds.

| Catalytic System | Targeted Functional Group | Potential Transformation | Potential Product Class |

| Pd(PPh₃)₄ / Base | Bromo group | Suzuki-Miyaura Coupling | Biaryl compounds |

| NiCl₂(dppp) / Zn | Chloro group | Reductive Coupling | Alkylated aromatics |

| Chiral Amine Catalyst | Chloroformate group | Asymmetric Carbamoylation | Chiral carbamates |

| Gold(I) Catalyst | Bromo/Chloro group | C-H Activation/Functionalization | Polycyclic aromatic systems |

Integration into Sustainable and Green Chemistry Paradigms

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The future of chemical synthesis involving (3-Bromo-5-chlorophenyl) carbonochloridate will likely see a strong emphasis on aligning with these principles. This includes the development of synthetic routes that maximize atom economy, utilize safer solvents, and operate at lower energy costs. acs.org

One key area of development is the replacement of hazardous reagents traditionally used in the synthesis and reactions of chloroformates. For example, moving away from the use of phosgene (B1210022) or its derivatives like triphosgene (B27547) in favor of safer carbonylation agents is a critical goal. organic-chemistry.org Research into photo-on-demand synthesis of chloroformates, where chloroform (B151607) itself can act as the carbonyl source in the presence of an alcohol and oxygen, points towards a more sustainable production method. organic-chemistry.orgacs.org

Furthermore, the design of catalytic reactions that proceed with high efficiency and selectivity reduces the formation of byproducts and simplifies purification processes, thereby minimizing waste. epa.gov The use of catalytic reagents is inherently superior to stoichiometric ones from a green chemistry perspective. yale.edu

| Green Chemistry Principle | Application to (3-Bromo-5-chlorophenyl) carbonochloridate | Potential Impact |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Reduced waste generation. |

| Safer Solvents | Utilizing benign solvents like water, supercritical CO₂, or ionic liquids in reactions. | Reduced environmental and health impacts. |

| Energy Efficiency | Developing catalytic processes that operate at ambient temperature and pressure. | Lower energy consumption and cost. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of precursors. | Reduced reliance on fossil fuels. |

| Catalysis | Employing highly selective organo- or metal catalysts instead of stoichiometric reagents. | Increased reaction efficiency and reduced waste. yale.edu |

Exploration of Photo- and Electrocatalytic Applications

Photocatalysis and electrocatalysis offer powerful and sustainable alternatives to traditional thermal activation for chemical reactions. These methods often proceed under mild conditions and can provide unique reactivity patterns. The aryl halide moieties of (3-Bromo-5-chlorophenyl) carbonochloridate are prime targets for such transformations.

Visible-light photocatalysis, for instance, can be used to generate aryl radicals from aryl halides. mdpi.com These highly reactive intermediates can then participate in a variety of bond-forming reactions, such as C-C and C-N bond formation, that might be challenging to achieve through conventional means. mdpi.comchemrxiv.org The selective reduction of either the bromo or chloro substituent could potentially be tuned by the choice of photocatalyst and reaction conditions. Nickel-photoredox catalysis has emerged as a powerful tool for the cross-coupling of unactivated C(sp³)-H bonds with chloroformates, suggesting possibilities for direct C-C bond formation. nih.gov

Electrocatalysis provides another avenue for the controlled reduction or oxidation of the functional groups on (3-Bromo-5-chlorophenyl) carbonochloridate. rsc.org Electrochemical methods can be used for the dehalogenation of aromatic compounds or to initiate coupling reactions. researchgate.net The precise control over the applied potential in electrocatalysis can offer a high degree of selectivity for targeting one functional group over another.

| Catalytic Method | Potential Reaction | Key Advantage | Illustrative Product |

| Visible-Light Photocatalysis | Reductive dehalogenation and subsequent arylation. mdpi.com | Mild reaction conditions, unique radical reactivity. | Functionalized biaryls. |

| Electrocatalysis | Selective dehalogenation at the C-Br or C-Cl bond. | High degree of control through applied potential. | Monohalogenated aromatics. |

| Photo-on-demand Synthesis | In situ generation of the chloroformate from the corresponding phenol (B47542). organic-chemistry.orgacs.org | Avoids handling of toxic phosgene derivatives. | (3-Bromo-5-chlorophenyl) carbonochloridate. |

Design of Next-Generation Functional Materials Utilizing the Chloroformate Moiety

The trifunctional nature of (3-Bromo-5-chlorophenyl) carbonochloridate makes it an attractive monomer for the synthesis of advanced functional materials. The chloroformate group is highly reactive towards nucleophiles such as amines and alcohols, allowing for the formation of carbamates and carbonates, respectively. wikipedia.org This reactivity can be harnessed to create novel polymers and dendrimers.

For example, polycondensation of (3-Bromo-5-chlorophenyl) carbonochloridate with suitable diamines or diols could lead to the formation of polyurethanes or polycarbonates. The presence of the bromo and chloro substituents on the polymer backbone would provide sites for post-polymerization modification, allowing for the tuning of the material's properties, such as solubility, thermal stability, and refractive index. These halogen atoms could also be utilized to introduce cross-linking functionalities or to graft other polymer chains.

Furthermore, the dihaloaryl motif is a common feature in organic electronic materials. mdpi.com Derivatives of (3-Bromo-5-chlorophenyl) carbonochloridate could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The specific substitution pattern of the halogens can influence the electronic properties and molecular packing of the resulting materials.

| Material Class | Synthetic Strategy | Key Feature | Potential Application |

| Polycarbonates | Polycondensation with bisphenols. | Tunable refractive index and thermal properties. | Optical lenses, engineering plastics. |

| Polyurethanes | Polyaddition with diamines. | High durability and flexibility. | Coatings, foams, elastomers. |

| Functionalized Polymers | Post-polymerization modification of the halogen atoms. | Tailorable surface properties and functionalities. | Drug delivery, smart materials. |

| Organic Electronics | Incorporation into conjugated polymer backbones. | Modifiable electronic properties via the halogens. | OLEDs, OPVs, sensors. |

Advanced Spectroscopic Methods for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing chemical processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming increasingly important in chemical research and development. mt.com For reactions involving (3-Bromo-5-chlorophenyl) carbonochloridate, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the consumption of reactants and the formation of intermediates and products. spectroscopyonline.comrsc.org

In situ FTIR spectroscopy, for example, can be used to monitor the characteristic carbonyl stretch of the chloroformate group, providing a direct measure of its conversion during a reaction. This allows for precise determination of reaction endpoints and can help in identifying the formation of transient intermediates. Similarly, in situ NMR can provide detailed structural information on all species present in the reaction mixture over time.

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for monitoring the progress of reactions, particularly when coupled with derivatization techniques using chloroformates to analyze complex mixtures. nih.govresearchgate.net

| Spectroscopic Technique | Information Gained | Advantage for Process Optimization |

| In Situ FTIR Spectroscopy | Real-time concentration of carbonyl-containing species. | Rapid determination of reaction kinetics and endpoints. rsc.org |

| In Situ Raman Spectroscopy | Monitoring of changes in specific functional groups and molecular vibrations. | Complementary to FTIR, suitable for aqueous systems. |

| In Situ NMR Spectroscopy | Detailed structural information on reactants, intermediates, and products. | Mechanistic elucidation and identification of unexpected species. |

| GC-MS | Separation and identification of volatile components in the reaction mixture. | Quantitative analysis of reaction progress and purity assessment. nih.gov |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-bromo-5-chlorophenyl chloroformate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves reacting 3-bromo-5-chlorophenol with phosgene (COCl₂) under controlled conditions. Pyridine or triethylamine is used as a base to neutralize HCl byproducts. Key parameters include maintaining temperatures between 0–5°C to prevent side reactions and using anhydrous solvents like dichloromethane. Yields >90% are achievable with stoichiometric phosgene and slow reagent addition to avoid exothermic decomposition . Industrial-scale production requires specialized reactors with inert gas (N₂) purging to ensure safety and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and carbons (δ 120–140 ppm). The chloroformate carbonyl appears at ~δ 150 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm the C=O stretch (~1770 cm⁻¹) and C-O-C linkage (~1250 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 274 (M⁺) and fragment ions at m/z 237 (loss of Cl) and m/z 157 (loss of Br) validate the structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis.

- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.

- PPE : Wear nitrile gloves, goggles, and acid-resistant lab coats.

- Emergency Measures : Neutralize spills with sodium bicarbonate or sand. Avoid water, which generates HCl gas .

Advanced Research Questions

Q. How does the electronic nature of substituents (Br, Cl) influence the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing Br and Cl groups enhance the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Kinetic studies using UV-Vis spectroscopy show a 30% increase in reaction rates compared to unsubstituted phenyl chloroformates. Solvent polarity (e.g., THF vs. DCM) further modulates reactivity, with polar aprotic solvents stabilizing transition states .

Q. What strategies resolve contradictory LC₅₀ values in toxicity studies of chloroformates, and how do they apply to 3-bromo-5-chlorophenyl derivatives?

- Methodological Answer : Discrepancies in LC₅₀ values (e.g., 13–18 ppm in rats) arise from variations in exposure duration and animal models. To standardize

- Use OECD guidelines for acute inhalation studies.

- Apply probit analysis to account for inter-species variability.

- Cross-validate with in vitro cytotoxicity assays (e.g., lung epithelial cell lines) to correlate mechanistic toxicity .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model hydrolysis pathways. Results indicate rapid degradation at pH >7, with activation energies of ~45 kJ/mol. Experimental validation via HPLC shows a half-life of 2.3 hours at pH 7.4 (37°C), aligning with computational predictions. Stabilizers like triethylamine (1–2% v/v) extend shelf life by scavenging protons .

Q. What role does this compound play in synthesizing bioactive carbamates, and how are reaction conditions optimized?

- Methodological Answer : It serves as an acylating agent for primary/secondary amines. Orthogonal design experiments (e.g., varying molar ratios, solvents, catalysts) reveal optimal conditions:

- Molar Ratio : 1.1:1 (amine:chloroformate) minimizes excess reagent.

- Solvent : Dichloromethane achieves 95% conversion vs. 78% in THF.

- Catalyst : DMAP (4-dimethylaminopyridine) at 5 mol% reduces reaction time from 12h to 2h .

Methodological Challenges & Solutions

Q. How to mitigate competing side reactions (e.g., hydrolysis) during large-scale synthesis of this compound?

- Solution :

- Moisture Control : Use molecular sieves (3Å) in reaction mixtures.

- Temperature Gradients : Gradual warming from 0°C to 25°C post-reaction minimizes exothermic decomposition.

- Workup : Quench residual phosgene with dry ethanol before aqueous extraction .

Q. What analytical approaches differentiate between mono- and di-substituted byproducts in chloroformate reactions?

- Solution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.